molecular formula C26H28N2O3 B4119882 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide

2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide

Cat. No. B4119882
M. Wt: 416.5 g/mol
InChI Key: XCRGKFOGTIIMLJ-UHFFFAOYSA-N
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Description

2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide, also known as BPPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPPA belongs to the family of N-phenylacetamide derivatives, which have been shown to possess anti-inflammatory, analgesic, and antipyretic properties.

Scientific Research Applications

2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide is not fully understood. However, it has been proposed that 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide exerts its therapeutic effects by modulating the activity of various signaling pathways, including the NF-κB and PI3K/Akt pathways. 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been shown to possess various biochemical and physiological effects. 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. In addition, 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has several advantages for lab experiments. 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide is a synthetic compound that can be easily synthesized in large quantities. 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has some limitations for lab experiments. 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide is a relatively new compound, and its properties and applications are not fully understood. In addition, the synthesis of 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide involves the use of toxic reagents such as DCC, which may pose a risk to laboratory personnel.

Future Directions

There are several future directions for the research on 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide. One potential direction is to investigate the potential therapeutic applications of 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide in other diseases, such as cardiovascular disease and diabetes. Another potential direction is to investigate the mechanism of action of 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide in more detail, to gain a better understanding of its therapeutic effects. Finally, future research could focus on the development of new synthesis methods for 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide, to improve its purity and yield.

properties

IUPAC Name

N-[4-[[2-(4-butan-2-ylphenoxy)acetyl]amino]phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3/c1-3-19(2)21-9-15-24(16-10-21)31-18-26(30)28-23-13-11-22(12-14-23)27-25(29)17-20-7-5-4-6-8-20/h4-16,19H,3,17-18H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRGKFOGTIIMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(butan-2-yl)phenoxy]-N-{4-[(phenylacetyl)amino]phenyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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